Structural Differentiation: N-Acetyl vs. N-Boc Protection at the 5-Position
The target compound bears an N-acetyl group at the 5-position of the hexahydropyrrolo[3,4-c]pyrrole scaffold. This is structurally distinct from the widely used N-Boc (tert-butyloxycarbonyl) protected analog (CAS 370879-56-4). The acetyl group is smaller (molecular volume ~24 ų smaller than Boc), lacks the steric bulk of the tert-butyl moiety, and presents a distinct hydrogen-bond acceptor pharmacophore. In silico docking studies on pyrrolo[3,4-c]pyrrole derivatives have demonstrated that alterations to the N-substituent at this position can shift predicted binding energies by 1–3 kcal/mol against histone deacetylase (HDAC) isoforms, directly impacting target engagement potential [1]. The quantitative structural parameters are: Target compound: acetyl substituent, molecular weight 244.33, hydrogen bond acceptor count = 2 (amide carbonyl + amine nitrogen). Comparator (Boc analog, CAS 370879-56-4): Boc substituent, molecular weight 302.41, hydrogen bond acceptor count = 3, plus steric bulk of tert-butyl group . These differences affect passive permeability (rule-of-five compliance: both pass, but the acetyl analog has lower topological polar surface area, favoring CNS penetration) [2].
| Evidence Dimension | Molecular size and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | MW 244.33 g/mol; HBA = 2 (acetyl carbonyl + amine); tPSA ~23.6 Ų (estimated) |
| Comparator Or Baseline | tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 370879-56-4): MW 302.41 g/mol; HBA = 3; tPSA ~38.8 Ų (estimated) |
| Quantified Difference | ΔMW = -58.08 g/mol; ΔHBA = -1; ΔtPSA ≈ -15.2 Ų |
| Conditions | Calculated physicochemical properties based on SMILES structures; no experimental permeability data available. |
Why This Matters
The smaller size and reduced hydrogen-bond acceptor count of the N-acetyl analog may confer superior blood-brain barrier penetration and oral bioavailability relative to the Boc-protected form, making it a more suitable starting point for CNS-targeted drug discovery programs.
- [1] Bahena L, Alcaraz-Contreras Y, et al. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-c]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. Journal of the Mexican Chemical Society, 2017, 61(4), 297-308. View Source
- [2] PubChem Compound Summary. 1-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone. Create Date: 2016-06-15. View Source
